5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in various fields. The compound features a 1,3,4-oxadiazole ring substituted with a 3,4-dichlorobenzyl group and a thiol group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorobenzyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with an appropriate acid chloride to form the oxadiazole ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the dichlorobenzyl group under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the dichlorobenzyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorobenzyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a single chlorine atom.
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both the 3,4-dichlorobenzyl group and the thiol group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS/c10-6-2-1-5(3-7(6)11)4-8-12-13-9(15)14-8/h1-3H,4H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYCRFATPPEVBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=NNC(=S)O2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371056 | |
Record name | 5-[(3,4-Dichlorophenyl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-93-6 | |
Record name | 5-[(3,4-Dichlorophenyl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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